molecular formula C19H25N3O4 B5298425 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine

1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine

Cat. No. B5298425
M. Wt: 359.4 g/mol
InChI Key: YISZPMZRUGTTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine, also known as DOM or STP, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time and space, and other psychoactive effects. In recent years, DOM has gained popularity among recreational drug users due to its powerful and long-lasting effects.

Mechanism of Action

The exact mechanism of action of 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine is not fully understood, but it is believed to act primarily on serotonin receptors in the brain. Specifically, 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the psychoactive effects of the drug.
Biochemical and Physiological Effects
The effects of 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine on the body and brain are complex and multifaceted. In addition to its hallucinogenic properties, 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has been shown to have a wide range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine also increases the release of cortisol, a stress hormone, and has been shown to activate the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has several advantages as a research tool, including its potent and long-lasting effects, its ability to selectively target serotonin receptors, and its well-established pharmacological profile. However, there are also several limitations to its use in laboratory experiments. These include the difficulty of obtaining and handling the drug due to its illegal status, the potential for adverse effects on animal subjects, and the ethical considerations surrounding the use of hallucinogenic drugs in research.

Future Directions

There are several potential future directions for research on 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine and other hallucinogenic drugs. These include further investigation of the neurochemical mechanisms of action of these drugs, the development of new therapeutic applications for hallucinogens, and the exploration of the potential benefits and risks of using these drugs in a clinical setting. Additionally, there is a growing interest in the use of hallucinogenic drugs in the treatment of mental health disorders such as depression, anxiety, and PTSD, and further research in this area is needed to fully understand the potential benefits and risks of these treatments.

Synthesis Methods

The synthesis of 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, reduction of the resulting nitrostyrene, and reaction with methylamine to form the final product. The synthesis of 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine is complex and requires specialized knowledge and equipment. Due to its illegal status, the production and distribution of 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine are strictly regulated in most countries.

Scientific Research Applications

1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has been extensively studied in scientific research, particularly in the fields of pharmacology and neuroscience. It is commonly used as a research tool to study the neurochemical mechanisms of hallucinogenic drugs and their effects on the brain. 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has also been used in animal studies to investigate the role of serotonin receptors in the regulation of behavior and mood.

properties

IUPAC Name

1-[4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-13-17(12-21-7-9-22(10-8-21)14(2)23)20-19(26-13)16-11-15(24-3)5-6-18(16)25-4/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZPMZRUGTTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)CN3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.